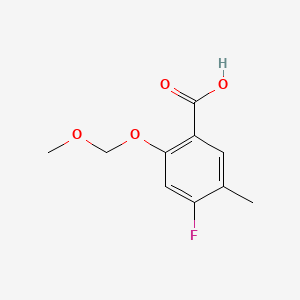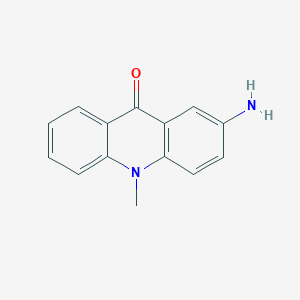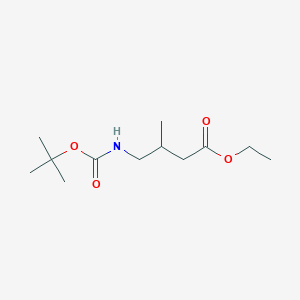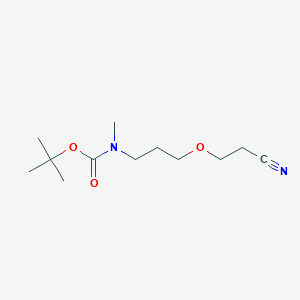![molecular formula C16H13NO6 B14021728 O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate](/img/structure/B14021728.png)
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[111]pentane-1,2-dicarboxylate is a complex organic compound with a unique structure that combines the bicyclo[111]pentane framework with a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction of suitable precursors under high-pressure conditions.
Introduction of the phthalimide moiety: The bicyclo[1.1.1]pentane core is then reacted with phthalic anhydride in the presence of a base such as sodium hydroxide to form the phthalimide derivative.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In organic synthesis, O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[111]pentane-1,2-dicarboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s phthalimide moiety is known for its biological activity, making it a candidate for drug development. It can be used in the design of enzyme inhibitors, anti-inflammatory agents, and other therapeutic agents.
Industry
In materials science, the compound can be used to develop new polymers and materials with enhanced properties such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar in structure but lacks the bicyclo[1.1.1]pentane core.
1,3-Dioxoisoindolin-2-yl pivalate: Contains a similar phthalimide moiety but with a different ester group.
Uniqueness
O2-(1,3-dioxoisoindolin-2-yl) O1-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate is unique due to the combination of the bicyclo[1.1.1]pentane core and the phthalimide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13NO6 |
|---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
2-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[1.1.1]pentane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13NO6/c1-22-15(21)16-6-8(7-16)11(16)14(20)23-17-12(18)9-4-2-3-5-10(9)13(17)19/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
KVNNQKWLTCXLOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)C2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Nitrobenzo[b]thiophene-3-carbaldehyde](/img/structure/B14021656.png)







![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)





